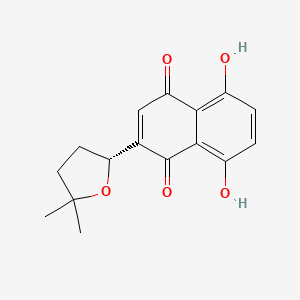
6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione is a complex organic compound with a unique structure that combines a naphthalene core with oxolane and hydroxyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the naphthalene core followed by the introduction of the oxolane ring and hydroxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The naphthalene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of naphthoquinones, while reduction can yield dihydro derivatives.
科学研究应用
6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups and naphthalene core play a crucial role in its biological activity, potentially interacting with enzymes, receptors, and other biomolecules to exert its effects.
相似化合物的比较
Similar Compounds
- 2-(5,5-Dimethyloxolan-2-yl)methanol
- 2-(5,5-Dimethyloxolan-2-yl)methanesulfonamide
Uniqueness
6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione stands out due to its combination of the naphthalene core with oxolane and hydroxyl groups, which imparts unique chemical and biological properties. This makes it distinct from other similar compounds that may lack one or more of these functional groups.
生物活性
6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione is a naphthoquinone derivative characterized by its unique structural features, which include a naphthalene core and hydroxyl groups. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes available research findings and data on its biological activity.
- CAS Number : 64981-70-0
- Molecular Formula : C16H16O5
- Molecular Weight : 288.29 g/mol
- IUPAC Name : 2-[(2R)-5,5-dimethyloxolan-2-yl]-5,8-dihydroxynaphthalene-1,4-dione
The biological activity of this compound is attributed to its interaction with various molecular targets. The hydroxyl groups and the naphthalene structure facilitate interactions with enzymes and receptors involved in critical biological pathways. Notably, the compound may exhibit:
- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals.
- Antimicrobial Properties : It may disrupt microbial cell membranes or inhibit specific metabolic pathways.
- Anticancer Effects : Preliminary studies suggest it could induce apoptosis in cancer cells through oxidative stress mechanisms.
Biological Activity Data
| Activity Type | Observations/Findings | References |
|---|---|---|
| Antioxidant | Exhibits significant free radical scavenging activity. | |
| Antimicrobial | Effective against various bacterial strains (e.g., E. coli). | |
| Anticancer | Induces apoptosis in breast cancer cell lines (MCF7). |
Case Studies
- Antioxidant Study : A study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. The compound demonstrated a dose-dependent increase in radical scavenging activity compared to standard antioxidants like ascorbic acid.
- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined for several strains, indicating its potential as a natural antimicrobial agent.
- Cancer Cell Apoptosis : Research involving MCF7 breast cancer cells revealed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS) and activation of caspase pathways, suggesting a mechanism for inducing apoptosis.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other naphthoquinone derivatives:
| Compound | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 6-(5,5-Dimethyltetrahydrofuran-2-yl)-... | High | Moderate | High |
| 2-Hydroxy-1,4-naphthoquinone | Moderate | High | Moderate |
| 1,4-Naphthoquinone | Low | Moderate | High |
属性
CAS 编号 |
64981-70-0 |
|---|---|
分子式 |
C16H16O5 |
分子量 |
288.29 g/mol |
IUPAC 名称 |
2-[(2R)-5,5-dimethyloxolan-2-yl]-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C16H16O5/c1-16(2)6-5-12(21-16)8-7-11(19)13-9(17)3-4-10(18)14(13)15(8)20/h3-4,7,12,17-18H,5-6H2,1-2H3/t12-/m1/s1 |
InChI 键 |
ALRXDRQNAJOPCP-GFCCVEGCSA-N |
SMILES |
CC1(CCC(O1)C2=CC(=O)C3=C(C=CC(=C3C2=O)O)O)C |
手性 SMILES |
CC1(CC[C@@H](O1)C2=CC(=O)C3=C(C=CC(=C3C2=O)O)O)C |
规范 SMILES |
CC1(CCC(O1)C2=CC(=O)C3=C(C=CC(=C3C2=O)O)O)C |
同义词 |
cyclo-alkannin cycloalkannin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















